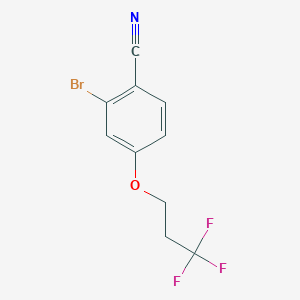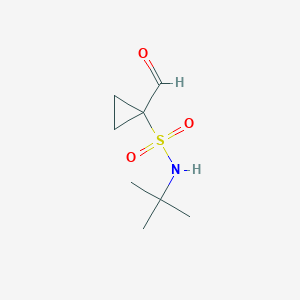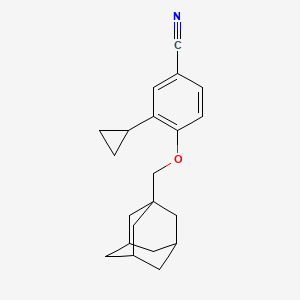
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile
Übersicht
Beschreibung
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C10H7BrF3NO . It has an average mass of 294.068 Da and a mono-isotopic mass of 292.966309 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile consists of a benzonitrile group with a bromine atom at the 2nd position and a 3,3,3-trifluoropropoxy group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile include its molecular formula (C10H7BrF3NO), average mass (294.068 Da), and mono-isotopic mass (292.966309 Da) . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The compound plays a role in the synthesis of naphthalenes and naphthols through a process involving lithium diisopropylamide (LDA) and bromo(trifluoromethyl)benzenes. This method showcases its utility in organic synthesis and chemical transformations (Schlosser & Castagnetti, 2001).
- A process involving 4-amino-2-(trifluoromethyl)benzonitrile led to the production of diamino-trifluoromethylbenzonitriles, highlighting its role in efficient and scalable synthetic processes (Li et al., 2009).
Electrochemical Studies :
- The electrochemical oxidation properties of related bromoaniline compounds in various acidic solutions have been studied, which could inform applications in electrochemistry and materials science (Arias & Brillas, 1985).
Pharmacological and Biological Applications :
- Certain benzonitrile compounds, closely related to 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile, have shown potential antitumor activity against human cancer cells, indicating its relevance in medicinal chemistry and pharmacology (Bera et al., 2021).
Material Science Applications :
- In the field of high-voltage lithium-ion batteries, certain trifluoromethyl-benzonitriles have been used as electrolyte additives, suggesting potential applications of related compounds in energy storage technologies (Huang et al., 2014).
- The synthesis and crystal engineering studies of fluorinated stilbenes, involving bromostyrylbenzonitriles, have implications in crystallography and materials design (Mariaca et al., 2006).
Environmental Impact :
- Research on the microbial degradation of benzonitrile herbicides, such as bromoxynil, provides insights into the environmental fate and biodegradation pathways of these chemicals (Holtze et al., 2008).
Eigenschaften
IUPAC Name |
2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-9-5-8(2-1-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFJXZCWYTIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)











